![molecular formula C8H10Cl4N2O2 B13821903 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone CAS No. 4556-76-7](/img/structure/B13821903.png)
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone
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Overview
Description
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is a heterocyclic organic compound with the molecular formula C8H10Cl4N2O2 . It is known for its unique structure, which includes a piperazine ring substituted with dichloroacetyl groups. This compound is used primarily in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone typically involves the reaction of piperazine with dichloroacetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining stringent reaction conditions and using industrial-grade reagents and solvents. The purification of the compound is usually achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Research indicates that 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone exhibits significant biological activities. It has been studied for its potential as an antitumor agent and its effects on various cellular pathways.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals targeting various diseases, particularly cancer. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.
Case Studies
- Antitumor Activity :
- Neuropharmacological Effects :
- Synthetic Pathways :
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The dichloroacetyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperazine ring structure allows for binding to specific receptors or enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone: Similar structure but with fewer chlorine atoms.
1,4-Bis(dichloroacetyl)piperazine: Another compound with dichloroacetyl groups on a piperazine ring.
Uniqueness
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Mobile phases like acetonitrile/water (gradient elution) are recommended for resolving polar impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) to confirm functional groups. Compare with spectral databases for validation .
- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. The piperazine ring conformation and dichloroacetyl geometry can be resolved using crystallographic data from analogs, such as 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone .
Q. How can researchers synthesize this compound?
- Methodological Answer :
- Step 1 : React piperazine with 2,2-dichloroacetyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts.
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) to minimize side products like N,N'-bis-acylated derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., FTIR, NMR, and mass spectrometry) to resolve ambiguities. For example, if NMR shows unexpected peaks, use high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters and rule out impurities .
- Impurity Analysis : Perform LC-MS to detect trace byproducts. For instance, residual dichloroacetic acid (from hydrolysis) may appear as a low-molecular-weight contaminant in ESI-MS spectra .
- Reference Standards : Compare data with structurally validated analogs, such as 1-(Chloroacetyl)-4-(benzodioxinylcarbonyl)piperazine, which shares similar electronic environments for carbonyl and chloro groups .
Q. What strategies are effective for studying the reactivity of the dichloroacetyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines or thiols) using UV-Vis spectroscopy at 280 nm (λmax for dichloroacetyl intermediates).
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. For example, reactions with piperidine in DMF at 60°C yield mono-substituted products, while excess nucleophile leads to di-substitution .
- Computational Modeling : Employ density functional theory (DFT) to predict activation energies for substitution pathways. Compare with experimental outcomes to validate mechanistic hypotheses .
Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC; acidic conditions may hydrolyze the dichloroacetyl group to dichloroacetic acid .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For analogs like 2-Chloro-1-(4-dihydrobenzodioxinyl-piperazinyl)ethanone, DSC peaks at ~180°C correlate with piperazine ring degradation .
- Light Sensitivity : Expose samples to UV light (254 nm) and analyze photodegradation products using LC-MS. Chlorinated byproducts (e.g., chloroform) may indicate radical-mediated cleavage .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and incubation times. For example, variations in IC50 values for piperazine analogs may arise from differences in cell membrane permeability .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects of impurities. A study on 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride demonstrated that even 2% impurities altered receptor binding by 15% .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data). Structural analogs with benzodioxinyl groups showed consistent trends in antimicrobial activity, suggesting substituent-driven effects .
Q. Experimental Design for Structure-Activity Relationships (SAR)
Q. What approaches are recommended for modifying the piperazine ring to enhance target selectivity?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with alkyl (e.g., methyl) or aryl (e.g., phenyl) groups on the piperazine nitrogen. Use molecular docking to predict interactions with target receptors (e.g., histamine H1/H4) .
- Bioisosteric Replacement : Replace the dichloroacetyl group with trifluoroacetyl or nitro groups. For example, 2-(2,4-Dinitroimidazolyl)piperazinylethanone analogs showed improved solubility and binding affinity in kinase assays .
- Pharmacokinetic Profiling : Assess logP (octanol/water partition coefficient) and plasma protein binding for derivatives. Piperazine rings with hydrophilic substituents (e.g., hydroxyl) may improve bioavailability .
Properties
CAS No. |
4556-76-7 |
---|---|
Molecular Formula |
C8H10Cl4N2O2 |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H10Cl4N2O2/c9-5(10)7(15)13-1-2-14(4-3-13)8(16)6(11)12/h5-6H,1-4H2 |
InChI Key |
OSFGXXUNAJQXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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